![molecular formula C17H18N2O5S B13374404 Dimethyl 1,1',2,6',7',7'a-hexahydro-2-oxospiro(indole-3,5'-pyrrolo[1,2-c][1,3]thiazole)-6',7'-dicarboxylate](/img/structure/B13374404.png)
Dimethyl 1,1',2,6',7',7'a-hexahydro-2-oxospiro(indole-3,5'-pyrrolo[1,2-c][1,3]thiazole)-6',7'-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 1,1’,2,6’,7’,7’a-hexahydro-2-oxospiro(indole-3,5’-pyrrolo[1,2-c][1,3]thiazole)-6’,7’-dicarboxylate is a complex organic compound with a unique spiro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1,1’,2,6’,7’,7’a-hexahydro-2-oxospiro(indole-3,5’-pyrrolo[1,2-c][1,3]thiazole)-6’,7’-dicarboxylate typically involves multi-step organic reactions. The starting materials often include indole derivatives and thiazole compounds. The key steps in the synthesis may involve:
Formation of the spiro structure: This can be achieved through cyclization reactions under specific conditions, such as the use of strong acids or bases.
Oxidation and reduction reactions: These steps are crucial for introducing the oxo group and ensuring the correct oxidation state of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 1,1’,2,6’,7’,7’a-hexahydro-2-oxospiro(indole-3,5’-pyrrolo[1,2-c][1,3]thiazole)-6’,7’-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary widely but may include the use of strong acids or bases, as well as specific catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Dimethyl 1,1’,2,6’,7’,7’a-hexahydro-2-oxospiro(indole-3,5’-pyrrolo[1,2-c][1,3]thiazole)-6’,7’-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: Researchers investigate its interactions with biological molecules to understand its potential effects on cellular processes.
Mécanisme D'action
The mechanism of action of Dimethyl 1,1’,2,6’,7’,7’a-hexahydro-2-oxospiro(indole-3,5’-pyrrolo[1,2-c][1,3]thiazole)-6’,7’-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene derivatives: These compounds share some structural similarities but differ in their specific functional groups and overall structure.
Thiazole derivatives: These compounds also contain the thiazole ring but may have different substituents and properties.
Uniqueness
Dimethyl 1,1’,2,6’,7’,7’a-hexahydro-2-oxospiro(indole-3,5’-pyrrolo[1,2-c][1,3]thiazole)-6’,7’-dicarboxylate is unique due to its spiro structure, which imparts specific chemical and physical properties
Propriétés
Formule moléculaire |
C17H18N2O5S |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
dimethyl 2-oxospiro[1H-indole-3,5'-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]thiazole]-6',7'-dicarboxylate |
InChI |
InChI=1S/C17H18N2O5S/c1-23-14(20)12-11-7-25-8-19(11)17(13(12)15(21)24-2)9-5-3-4-6-10(9)18-16(17)22/h3-6,11-13H,7-8H2,1-2H3,(H,18,22) |
Clé InChI |
UYXWEDNEBSONHR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C2CSCN2C3(C1C(=O)OC)C4=CC=CC=C4NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline](/img/structure/B13374323.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(2,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374336.png)
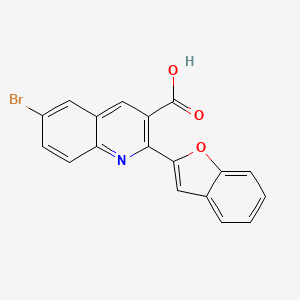
![6-[6-(4-bromophenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B13374343.png)
![N-(2-furylmethyl)-4-methyl-3-[(1-naphthylacetyl)amino]benzamide](/img/structure/B13374349.png)

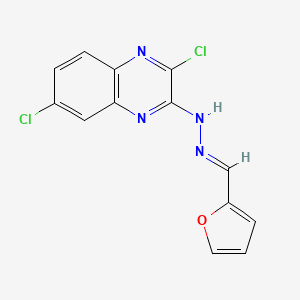
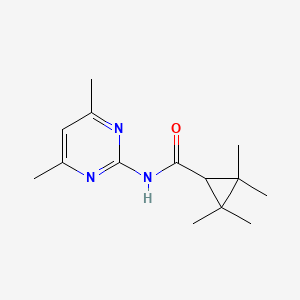
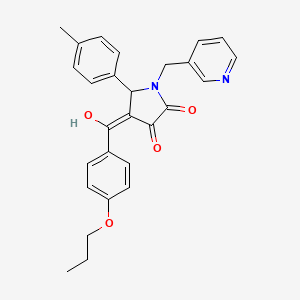
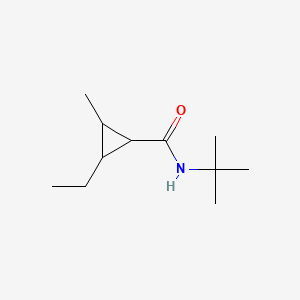
![N,N-diethyl-N-{[6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine](/img/structure/B13374411.png)
![1-[(6-Butoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B13374421.png)
![Methyl 2-{[(4-bromo-2-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B13374424.png)
![tert-butyl 3-({[2-(3-methoxyanilino)-1-methyl-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B13374432.png)
